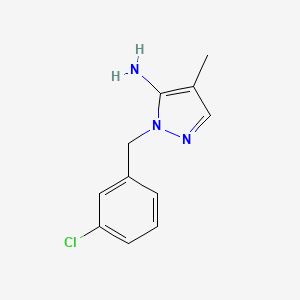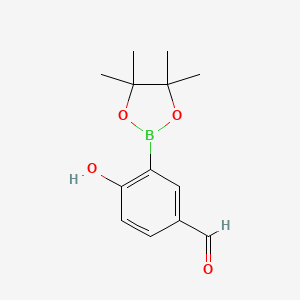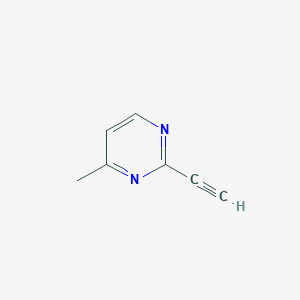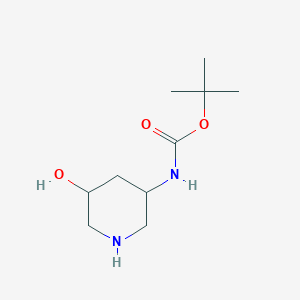
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
The compound “1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(3-Chlorobenzyl)” part suggests a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the third carbon of the benzene ring. The “4-methyl” indicates a methyl group attached to the fourth carbon of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 3-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzene ring, and a chlorine atom. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzene ring, and the chlorine atom. The pyrazole ring might undergo reactions at the nitrogen atoms, while the benzene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
Applications in Diabetes and Hyperglycemia Management
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine and its derivatives have shown promise in the management of diabetes and hyperglycemia. Research indicates these compounds may serve as potent antihyperglycemic agents, offering a significant reduction in plasma glucose levels in diabetic mice. These effects are believed to stem from the selective inhibition of renal tubular glucose reabsorption, presenting a novel approach to correcting hyperglycemia (Kees et al., 1996).
Potential in Anti-Inflammatory and Analgesic Applications
The compound and its analogs have also been explored for their potential anti-inflammatory and analgesic properties. Studies highlight the ability of certain derivatives to reduce pain and inflammation effectively. This is evident in their use in various pain models, including those for chronic pain, where they show promising results without notable side effects. This positions these compounds as potential candidates for new analgesic drugs targeting specific receptors (Trevisan et al., 2013).
Antipyretic Properties
Some studies have noted the antipyretic properties of pyrazoline derivatives related to this compound. These compounds have demonstrated effectiveness in reducing fever in mice, suggesting their potential as antipyretic agents. This adds another dimension to the therapeutic potential of this compound and its derivatives (Souza et al., 2002).
Anti-Inflammatory and DNA Binding Properties
Furthermore, derivatives of this compound have been studied for their anti-inflammatory activities and DNA-binding properties. These compounds, particularly when paired with metal complexes, have shown promising anti-inflammatory effects and have been observed to bind with DNA, indicating a potential for broader biological applications (Bhuvaneswari et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPINHVNXBRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650931 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-70-1 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)

![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)



![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)



![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
